molecular formula C6HBr3F2 B8027639 1,2-Difluoro-3,4,5-tribromobenzene

1,2-Difluoro-3,4,5-tribromobenzene

Cat. No.: B8027639
M. Wt: 350.78 g/mol
InChI Key: RVTLACFCXXQIIA-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,4,5-tribromobenzene is an organic compound characterized by the presence of two fluorine atoms and three bromine atoms attached to a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-3,4,5-tribromobenzene typically involves the bromination of a fluorinated benzene derivative. One common method starts with 2,3,4-trifluoroaniline, which undergoes bromination to form 2,3,4-trifluoro-6-bromaniline. This intermediate is then subjected to diazotization and subsequent desamination to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,4,5-tribromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr) where nucleophiles replace one or more halogen atoms.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1,2-Difluoro-3,4,5-tribromobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3,4,5-tribromobenzene involves its interaction with molecular targets through its halogen atoms. The presence of fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various molecular sites. These interactions can affect biological pathways and chemical processes, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Comparison: 1,2-Difluoro-3,4,5-tribromobenzene is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties compared to other tribromobenzenes. The fluorine atoms can enhance the compound’s stability and reactivity, making it suitable for specific applications where other tribromobenzenes may not be as effective .

Properties

IUPAC Name

1,2,3-tribromo-4,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLACFCXXQIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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